

## Rgb 286638 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rgb 286638

Cat. No.: B1246845

Get Quote

#### An In-depth Technical Guide to RGB-286638

Introduction: RGB-286638 is a novel and potent small-molecule inhibitor belonging to the indenopyrazole family.[1][2] It functions as a multi-targeted or broad-spectrum inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcription.[3][4] Due to its ability to target transcriptional CDKs, RGB-286638 has demonstrated significant antitumor activity in preclinical models, particularly in multiple myeloma (MM).[1][2][5] Its mechanism of action is of particular interest as it can induce apoptosis through both p53-dependent and p53-independent pathways, making it a promising therapeutic candidate for cancers with varying p53 status.[1][2]

## **Chemical Structure and Properties**

RGB-286638 is characterized by a complex indenopyrazole core structure.[6] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identity of RGB-286638



| Identifier        | Value                                                                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-urea dihydrochloride[1] |
| Molecular Formula | C29H37N7O4 · 2HCl[1]                                                                                                                           |
| Molecular Weight  | 618.52 g/mol [1]                                                                                                                               |
| CAS Number        | 784210-87-3[7]                                                                                                                                 |
| Class             | Indenopyrazole[1][2]                                                                                                                           |

Table 2: Physicochemical Properties of RGB-286638

| Property   | Value                          |
|------------|--------------------------------|
| Solubility | DMSO: 100 mg/mL (183.27 mM)[8] |
| Appearance | Solid                          |

# **Mechanism of Action and Biological Activity**

RGB-286638 is a pan-CDK inhibitor with nanomolar potency against multiple kinases, primarily targeting those involved in transcription.[6] Its primary mechanism involves the inhibition of RNA Polymerase II (RNAPII) phosphorylation, leading to transcriptional arrest and subsequent apoptosis.[1][2]

#### **Target Kinase Profile**

RGB-286638 inhibits a wide range of CDKs and other serine/threonine and tyrosine kinases. Its high potency against transcriptional CDKs, particularly CDK9, is central to its antitumor activity.[3][6]

Table 3: Inhibitory Activity (IC50) of RGB-286638 Against Various Kinases



| Target Kinase            | IC <sub>50</sub> (nM) |
|--------------------------|-----------------------|
| Cyclin-Dependent Kinases |                       |
| cyclin T1-CDK9           | 1[7][8][9]            |
| cyclin B1-CDK1           | 2[7][8][9]            |
| cyclin E-CDK2            | 3[7][8][9]            |
| cyclin D1-CDK4           | 4[7][8][9]            |
| cyclin E-CDK3            | 5[7][8][9]            |
| p35-CDK5                 | 5[7][8][9]            |
| Other Kinases            |                       |
| GSK-3β                   | 3[7][8]               |
| TAK1                     | 5[7][8]               |
| Jak2                     | 50[7][8]              |
| MEK1                     | 54[7][8]              |

### **Signaling Pathways**

The antitumor effects of RGB-286638 are mediated through two distinct apoptotic pathways, allowing it to be effective in cancer cells regardless of their p53 mutational status.[1][2]

- p53-Dependent Pathway: In cells with wild-type p53, RGB-286638's inhibition of transcriptional CDKs (like CDK9) causes transcriptional arrest.[1][6] This leads to nucleolar stress and a reduction in Mdm2 expression, a key negative regulator of p53.[1][5] The loss of Mdm2 results in the stabilization and accumulation of p53, which then activates downstream targets to induce caspase-dependent apoptosis.[1][2]
- p53-Independent Pathway: In cells where p53 is mutated or deleted, RGB-286638 still induces cytotoxicity.[1][2] This is achieved through the direct consequences of transcriptional inhibition, including the downregulation of crucial anti-apoptotic proteins like Mcl-1 and XIAP.
   [1][5] The compound also reduces the expression of oncogenic microRNAs such as miR-19, miR-92a-1, and miR-21, further contributing to cell death.[1][2]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and
   -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and independent anti-multiple myeloma activity through inhibition of transcriptional CDKs -PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. CDK inhibitors in cancer therapy, an overview of recent development PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CDK9 inhibitors in cancer research PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rgb 286638 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246845#rgb-286638-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com